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molecular formula C17H14N2OS B2526595 4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 87614-00-4

4-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2526595
M. Wt: 294.4 g/mol
InChI Key: NERONVMZIDSIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853415B2

Procedure details

4-Phenyl-thiazol-2-ylamine (35.2 mg, 0.200 mmol) and 4-methyl-benzoyl chloride (30.9 mg, 0.200 mmol) were dissolved in 1 mL of pyridine. The reaction mixture was stirred at room temperature overnight and then purified by reverse-phase preparative liquid chromatography (20.6 mg, 0.0635 mmol, 31.8%). ESI-MS m/z calc. 294.1. found 295.2 (M+1)+ Retention time 3.55 minutes.
Quantity
35.2 mg
Type
reactant
Reaction Step One
Quantity
30.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([NH2:12])[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1>N1C=CC=CC=1>[CH3:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH:12][C:9]2[S:10][CH:11]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:8]=2)=[O:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
35.2 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)N
Name
Quantity
30.9 mg
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative liquid chromatography (20.6 mg, 0.0635 mmol, 31.8%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=CC=C(C(=O)NC=2SC=C(N2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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